molecular formula C24H20N2O3S B330978 methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate

methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate

Cat. No.: B330978
M. Wt: 416.5 g/mol
InChI Key: FHVOCPHCFJKUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C24H20N2O3S and a molecular weight of 416.4922 . This compound is characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and a methyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate involves several steps. One common synthetic route includes the condensation of 2-phenyl-4-quinolinecarboxylic acid with 4,5-dimethyl-2-aminothiophene-3-carboxylic acid methyl ester under specific reaction conditions . The reaction typically requires a solvent such as tetrahydrofuran and may involve catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring may also contribute to its biological effects by interacting with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could affect multiple biochemical pathways .

Comparison with Similar Compounds

methyl 4,5-dimethyl-2-{[(2-phenyl-4-quinolyl)carbonyl]amino}-3-thiophenecarboxylate can be compared to other quinoline and thiophene derivatives:

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and are known for their antimalarial properties

    Thiophene Derivatives: Thiophene-based compounds such as thiophene-2-carboxylic acid are used in various chemical syntheses.

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H20N2O3S/c1-14-15(2)30-23(21(14)24(28)29-3)26-22(27)18-13-20(16-9-5-4-6-10-16)25-19-12-8-7-11-17(18)19/h4-13H,1-3H3,(H,26,27)

InChI Key

FHVOCPHCFJKUSM-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

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